Meldonium is classified as an anti-ischemic drug that inhibits the uptake of carnitine, thereby shifting energy metabolism from fatty acid oxidation to glucose utilization. This mechanism is believed to enhance cellular energy production under conditions of stress or ischemia. The compound's structure is characterized by a quaternary nitrogen atom and a negatively charged oxygen atom, which contribute to its biological activity and solubility properties .
Meldonium phosphate has a molecular formula of and a molecular weight of approximately 145.20 g/mol. Its structural representation includes a trimethylhydrazinium group attached to a propionate moiety, which is crucial for its pharmacological activity. The compound exhibits a unique conformation that allows it to penetrate cellular membranes effectively .
Meldonium participates in various biochemical reactions primarily related to energy metabolism:
The primary mechanism through which meldonium exerts its effects involves the inhibition of l-carnitine transport into cells via the organic cation transporter novel 2. This action results in reduced levels of l-carnitine, shifting the metabolic preference towards glucose utilization instead of fatty acids. This metabolic shift enhances energy production efficiency during ischemic conditions . Additionally, meldonium has been shown to exert neuroprotective effects by modulating cellular signaling pathways involved in inflammation and apoptosis .
These properties are essential for its formulation into pharmaceutical preparations for both clinical use and research applications .
Meldonium phosphate has several applications across different fields:
Research continues into its potential therapeutic roles beyond these applications, particularly concerning metabolic disorders and neurodegenerative diseases .
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5